



Application Notes and Protocols for 3D Spheroid-Based Carboplatin Sensitivity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Carboplatin	
Cat. No.:	B7790355	Get Quote

Introduction

Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D monolayer cultures. By mimicking the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors, 3D spheroids can offer more predictive insights into a drug's efficacy. This is particularly crucial for chemotherapeutic agents like **carboplatin**, where resistance mechanisms can be influenced by the tumor microenvironment.[1][2]

These application notes provide detailed protocols for utilizing 3D spheroid models to assess **carboplatin** sensitivity, guidance on data interpretation, and an overview of the key signaling pathways involved in **carboplatin** resistance within a 3D context.

Key Advantages of 3D Spheroid Models for Carboplatin Testing

- More Accurate Representation of In Vivo Conditions: 3D models better replicate the in vivo tumor microenvironment, including hypoxia, nutrient gradients, and cell-cell interactions, which are often absent in 2D cultures.[3][4]
- Improved Prediction of Drug Response: Spheroids can exhibit differential sensitivity to
 carboplatin compared to 2D cultures, in some cases showing increased resistance that is
 more reflective of clinical outcomes.[1][5] For instance, some studies have shown that cell



lines classified as sensitive to **carboplatin** in 2D become resistant in 3D, and vice versa.[1] [5]

• Insights into Resistance Mechanisms: The 3D structure allows for the study of resistance mechanisms that are dependent on the tumor microenvironment, such as drug penetration barriers and the induction of hypoxia-related pathways.[1][6]

Experimental Protocols

Protocol 1: Generation of 3D Spheroids using the Liquid Overlay Technique in Ultra-Low Attachment (ULA) Plates

This protocol describes a common and straightforward method for generating 3D spheroids.

Materials:

- Cancer cell line of interest (e.g., Ovarian, Breast, Lung cancer cell lines)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well or 384-well round-bottom ultra-low attachment (ULA) spheroid microplates
- Optional: Matrigel or other extracellular matrix components
- Humidified incubator (37°C, 5% CO2)

Procedure:

- Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete culture medium.
- Cell Harvesting: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.



- Cell Counting and Resuspension: Neutralize the trypsin with complete medium, collect the
 cells, and centrifuge. Resuspend the cell pellet in fresh medium and determine the cell
 concentration and viability using a hemocytometer or an automated cell counter.
- Cell Seeding: Dilute the cell suspension to the desired seeding density. A typical starting
 point is 1,000 to 5,000 cells per well in a 96-well plate.[7] The optimal seeding density should
 be determined empirically for each cell line to achieve spheroids of a consistent and
 appropriate size.
- Spheroid Formation: Carefully dispense the cell suspension into the wells of the ULA plate. For protocols incorporating an extracellular matrix, cells can be resuspended in a medium containing a low concentration (e.g., 2%) of Matrigel before plating.[1][8]
- Incubation: Centrifuge the plates at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells. Place the plates in a humidified incubator at 37°C with 5% CO2.
- Spheroid Development: Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.[7]

Protocol 2: Carboplatin Sensitivity Testing and Viability Assessment

This protocol outlines the treatment of 3D spheroids with **carboplatin** and the subsequent measurement of cell viability using a luminescence-based assay.

Materials:

- Pre-formed 3D spheroids in ULA plates
- Carboplatin stock solution
- Complete cell culture medium
- CellTiter-Glo® 3D Cell Viability Assay kit or similar ATP-based assay
- Luminometer



Procedure:

- **Carboplatin** Dilution: Prepare a series of **carboplatin** dilutions in complete cell culture medium. The concentration range should be chosen based on previous studies with the specific cell line or a broad range to determine the IC50 (e.g., 0.1 µM to 300 µM).[1][6]
- Spheroid Treatment: Carefully remove a portion of the medium from each well containing a spheroid and replace it with the medium containing the desired concentration of **carboplatin**. Include untreated control wells with fresh medium only.
- Incubation: Return the plates to the incubator for the desired treatment duration, typically 72 hours.[9][10]
- Viability Assay:
 - Allow the ULA plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for at least 30 minutes.[7]
 - Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the cell culture medium in the well.[7]
 - Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
 [7]
 - Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7]
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
 - Calculate the average luminescence for each treatment condition and the untreated controls.
 - Normalize the data by expressing the luminescence of the treated spheroids as a percentage of the untreated controls.



- Plot the percentage of viability against the logarithm of the carboplatin concentration to generate a dose-response curve.
- Calculate the IC50 value, which is the concentration of carboplatin that inhibits cell viability by 50%.

Data Presentation

Table 1: Comparison of Carboplatin IC50 Values in 2D

vs. 3D Spheroid Models

Cell Line	Cancer Type	2D IC50 (μM)	3D Spheroid IC50 (μΜ)	Fold Change (3D/2D)	Reference
TOV3041G	Ovarian	Sensitive	Resistant	Increased Resistance	[1]
OV90	Ovarian	Resistant	Sensitive	Increased Sensitivity	[1]
OV866(2)	Ovarian	Resistant	Sensitive	Increased Sensitivity	[1]
PEO1	Ovarian	~10	~50	5	[6]
PEO4	Ovarian	~100	~100	1	[6]
UWB1.289	Ovarian	~5	~50	10	[6]
UWB1.289+B RCA1	Ovarian	~100	~50	0.5	[6]
A549	Lung	Similar to 3D	Similar to 2D	~1	[11]

Note: "Sensitive" and "Resistant" classifications are based on the qualitative descriptions in the cited literature where specific IC50 values were not provided.

Table 2: Effect of Carboplatin (300 μ M) on Cell Survival in 2D and 3D Models of Ovarian Cancer Cell Lines

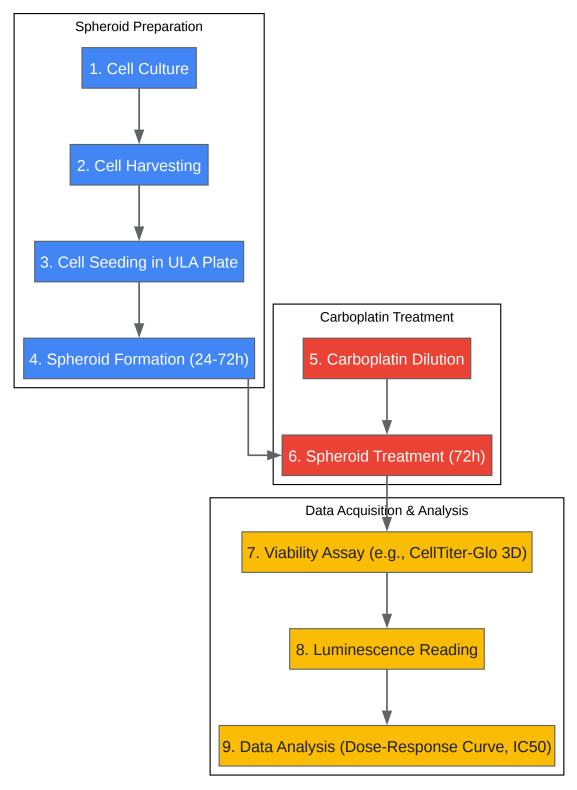


Cell Line	2D Monolayer (% Survival)	3D Spheroid (ULA Plate with Matrigel) (% Survival)	Reference
TOV3041G	~40%	~80%	[8]
TOV112D	~70%	~60%	[8]
OV90	~80%	~30%	[8]
OV866(2)	~90%	~40%	[8]

Visualizations



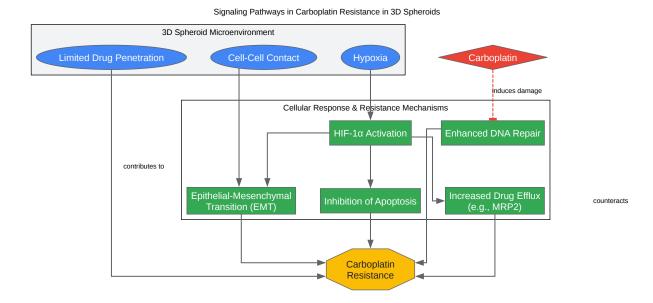
Experimental Workflow for Carboplatin Sensitivity Testing in 3D Spheroids



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Caption: Experimental Workflow Diagram





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- To cite this document: BenchChem. [Application Notes and Protocols for 3D Spheroid-Based Carboplatin Sensitivity Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7790355#use-of-3d-spheroid-models-for-carboplatin-sensitivity-testing]

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